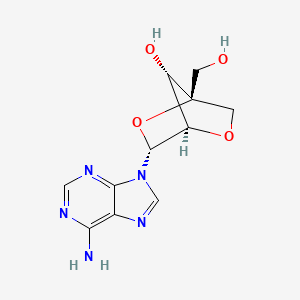
LNA-Adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of LNA-Adenosine involves multiple steps, starting from simple, achiral starting materialsThe final steps involve the coupling of the adenine base to the modified ribose .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Efficient procedures have been developed to ensure high yield and purity, including the use of automated DNA synthesizers for the production of LNA oligonucleotides .
化学反応の分析
Types of Reactions: LNA-Adenosine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carbonyl-containing derivatives .
科学的研究の応用
LNA-Adenosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of stable oligonucleotides for various biochemical assays.
Biology: Facilitates the study of gene expression and regulation by enhancing the stability of RNA molecules.
Medicine: Employed in the development of antisense oligonucleotides for therapeutic purposes, including the treatment of genetic disorders and viral infections.
Industry: Utilized in the production of diagnostic tools and research reagents .
作用機序
The mechanism of action of LNA-Adenosine involves its incorporation into oligonucleotides, where it enhances the thermal stability and nuclease resistance of the resulting duplexes. This is achieved through the “locking” of the ribose ring, which preorganizes the backbone of the oligonucleotide and increases base stacking interactions. The molecular targets include complementary DNA or RNA strands, with the primary pathway involving Watson-Crick base pairing .
類似化合物との比較
2’-O-Methyladenosine: Another modified nucleoside with enhanced stability but without the locked ribose ring.
Peptide Nucleic Acid (PNA): A synthetic polymer similar to DNA or RNA but with a peptide backbone.
Morpholino Oligonucleotides: Synthetic molecules used to modify gene expression.
Uniqueness of LNA-Adenosine: this compound stands out due to its unique structural modification, which provides superior thermal stability and nuclease resistance compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high specificity and stability .
特性
IUPAC Name |
(1S,3R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDRNDFVCEETA-KYAGDKKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
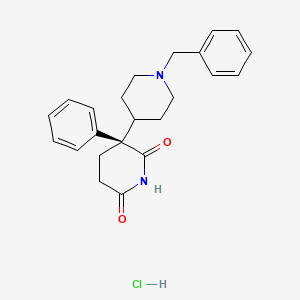
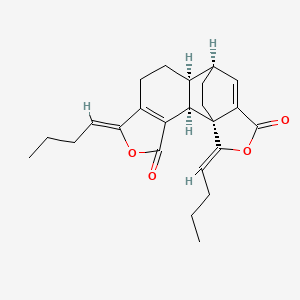
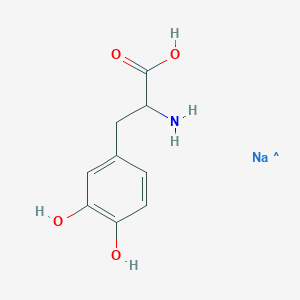
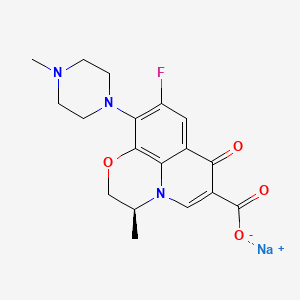
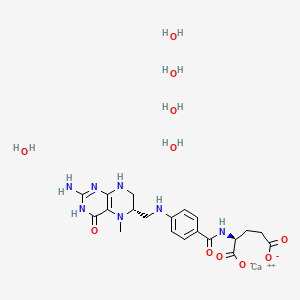
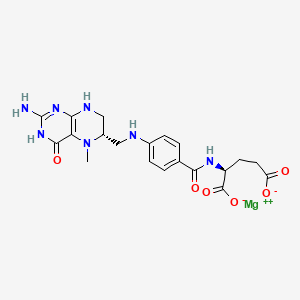

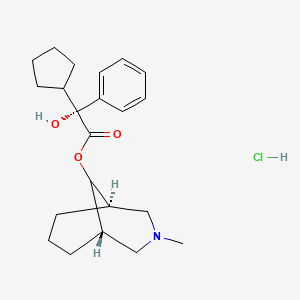
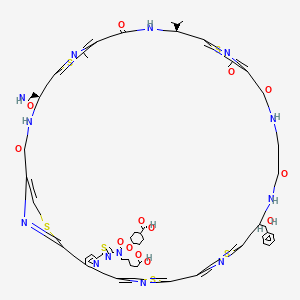

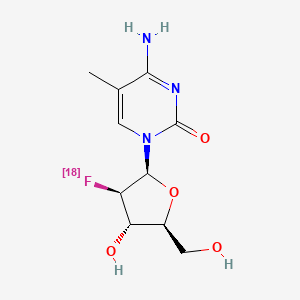
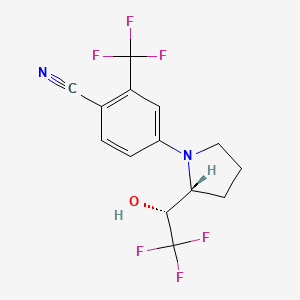
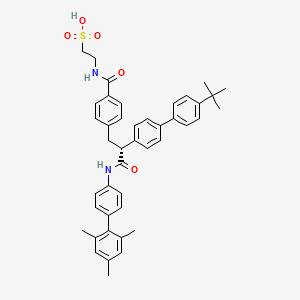
![sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate](/img/structure/B608554.png)
